
Ethyl 2-(4-cyanobenzamido)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(4-cyanobenzamido)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group, a cyanobenzamido group, and a carboxylate group attached to the thiophene ring. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-cyanobenzamido)thiophene-3-carboxylate can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This reaction typically requires the presence of a base and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-cyanobenzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 2-(4-cyanobenzamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of ethyl 2-(4-cyanobenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer activity could be due to its interaction with cellular pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-phenylthiophene-3-carboxylate
- Ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Uniqueness
Ethyl 2-(4-cyanobenzamido)thiophene-3-carboxylate is unique due to the presence of the cyanobenzamido group, which imparts distinct chemical and biological properties. This group enhances its potential as an antimicrobial and anticancer agent compared to other thiophene derivatives .
Biological Activity
Ethyl 2-(4-cyanobenzamido)thiophene-3-carboxylate is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry and agrochemicals. This article provides an overview of its biological activity, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a cyanobenzamide group. This structural arrangement is significant for its biological interactions, as the functional groups can engage in various biochemical pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the cyanobenzamido group suggests potential for hydrogen bonding and hydrophobic interactions, which may enhance binding affinity to biological targets.
Key Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, thus altering cellular functions.
- Receptor Modulation: It might act as an agonist or antagonist at specific receptor sites, influencing cellular signaling cascades.
1. Antioxidant Activity
Studies indicate that derivatives of thiophene compounds exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown up to 56.9% inhibition in nitric oxide scavenging assays, comparable to standard antioxidants like ascorbic acid .
2. Antimicrobial Activity
The compound has also demonstrated notable antimicrobial effects against various bacterial strains. For example, derivatives showed inhibition zones comparable to standard antibiotics like streptomycin against E. coli and S. aureus, indicating potential as an antibacterial agent .
Comparative Studies
A comparison with similar compounds reveals unique biological profiles based on structural variations:
Compound Name | Structure | Antioxidant Activity (%) | Antibacterial Activity (Zone of Inhibition mm) |
---|---|---|---|
This compound | Structure | 56.9 | E.coli: 15; S.aureus: 17 |
Ethyl 5-(4-cyanobenzamido)-3-methylthiophene-2-carboxylate | Structure | 52.7 | E.coli: 16; S.aureus: 15 |
Ethyl (2-(4-cyanobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate | Structure | 48.9 | E.coli: 14; S.aureus: 16 |
Case Study 1: Antioxidant Evaluation
In a study assessing the antioxidant potential of thiophene derivatives, this compound was evaluated alongside other compounds. The results indicated that modifications in the thiophene structure significantly affect antioxidant capacity, highlighting the importance of functional groups in determining biological activity .
Case Study 2: Antibacterial Screening
A series of antibacterial tests were conducted where the compound exhibited varying degrees of effectiveness against gram-positive and gram-negative bacteria. The data suggested that the presence of the carboxamide group enhances antibacterial properties compared to other substituents like nitrile or ethyl ester .
Properties
IUPAC Name |
ethyl 2-[(4-cyanobenzoyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-2-20-15(19)12-7-8-21-14(12)17-13(18)11-5-3-10(9-16)4-6-11/h3-8H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NACVPLUTYGVDBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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